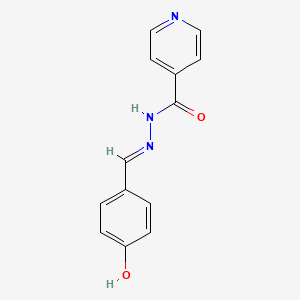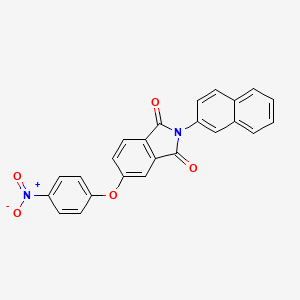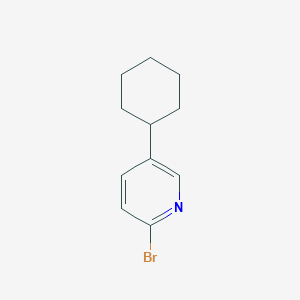
Flavoteben
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound belongs to the class of hydrazones, which are known for their diverse biological activities.
Preparation Methods
The synthesis of Flavoteben typically involves the reaction of para-hydroxybenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is carried out in an ethanol solvent, and the mixture is refluxed for several hours to yield the desired product
Chemical Reactions Analysis
Flavoteben undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives of the hydrazone group.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Chemistry: In chemistry, Flavoteben is used as a precursor for the synthesis of other hydrazone derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of Flavoteben involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacterial cells . The exact molecular pathways and targets involved in this process are still under investigation.
Comparison with Similar Compounds
Flavoteben can be compared with other hydrazone derivatives, such as isoniazid and pyrazinamide, which are also used in the treatment of tuberculosis. Unlike these compounds, this compound has a unique structure that allows for specific interactions with bacterial targets, potentially leading to different mechanisms of action and therapeutic effects . Other similar compounds include:
Isoniazid: A first-line antitubercular drug with a well-established mechanism of action.
Pyrazinamide: Another first-line antitubercular drug with a different mechanism of action compared to isoniazid and this compound.
This compound’s uniqueness lies in its specific structure and potential for targeted interactions with bacterial cells, making it a compound of interest for further research and development.
Properties
CAS No. |
840-81-3 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-3-1-10(2-4-12)9-15-16-13(18)11-5-7-14-8-6-11/h1-9,17H,(H,16,18)/b15-9+ |
InChI Key |
MXEBNXXQDJLMTC-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)O |
solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide](/img/structure/B11712046.png)

![5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11712060.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)



![2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712076.png)
![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)
![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)

![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)

